![molecular formula C11H17N3 B13681664 1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
1-[2-(tert-Butyl)phenyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(tert-Butyl)phenyl]guanidine is a chemical compound belonging to the guanidine class. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound, in particular, features a tert-butyl group attached to a phenyl ring, which is further connected to a guanidine moiety. The presence of the tert-butyl group imparts unique steric and electronic properties to the molecule, making it an interesting subject for research and industrial applications.
准备方法
The synthesis of 1-[2-(tert-Butyl)phenyl]guanidine can be achieved through several routes. One common method involves the reaction of N,N-dimethylimidazole with tert-butylmethylamine . Another approach is the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloylguanidines . These methods provide straightforward and efficient access to the compound under mild conditions.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, offers a convenient route to produce N,N-disubstituted guanidines, including this compound .
化学反应分析
1-[2-(tert-Butyl)phenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The guanidine moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include mercury (II) chloride, triethylamine, and anhydrous dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[2-(tert-Butyl)phenyl]guanidine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-[2-(tert-Butyl)phenyl]guanidine involves its strong basicity and ability to form hydrogen bonds. The guanidine moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
1-[2-(tert-Butyl)phenyl]guanidine can be compared with other guanidine derivatives, such as:
2-tert-Butyl-1,1,3,3-tetramethylguanidine: This compound features a similar tert-butyl group but differs in the substitution pattern on the guanidine moiety.
N,N’-Disubstituted guanidines: These compounds have different substituents on the guanidine nitrogen atoms, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various applications.
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
2-(2-tert-butylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H4,12,13,14) |
InChI 键 |
WZMUUANLNHITPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC=C1N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


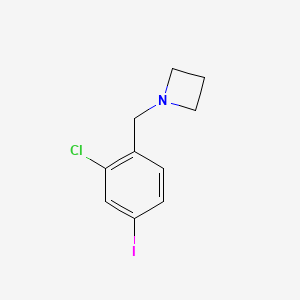
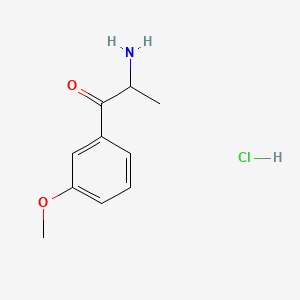
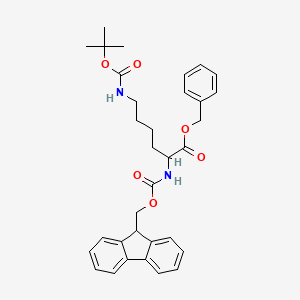
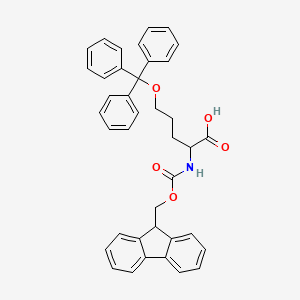
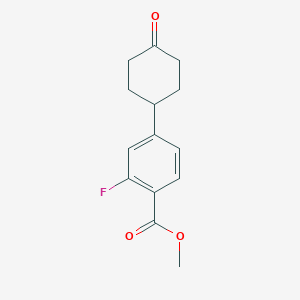
![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)

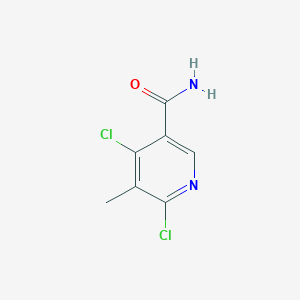
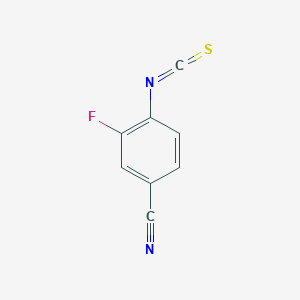
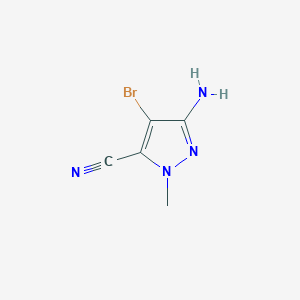
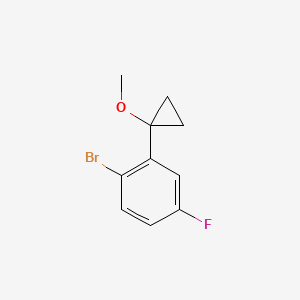
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
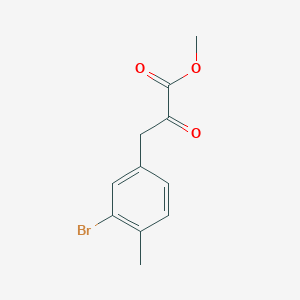
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
